Product packaging for 1,3-Diacetylindole(Cat. No.:CAS No. 17537-64-3)

1,3-Diacetylindole

Cat. No.: B099430
CAS No.: 17537-64-3
M. Wt: 201.22 g/mol
InChI Key: STUZJORZRZCLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Indole (B1671886) Derivatives in Chemical Research

Indole and its derivatives are a prominent and extensively studied class of nitrogen-containing heterocyclic compounds. rsc.org This is largely due to their prevalence in a multitude of natural products and synthetic compounds that exhibit a wide range of biological activities. nih.govopenmedicinalchemistryjournal.com The indole core is a key structural motif in many pharmaceuticals, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents. nih.govopenmedicinalchemistryjournal.comirjmets.com For instance, indole-containing compounds have been investigated for their potential in treating aggressive brain tumors like glioblastoma. nih.gov

Beyond medicinal chemistry, indole derivatives are also finding applications in materials science. irjmets.comontosight.ai Their unique electronic properties make them suitable for use in the development of organic light-emitting diodes (OLEDs) and other electronic devices. chemimpex.com The versatility of the indole scaffold, which allows for various chemical modifications, makes it a valuable building block in the creation of new materials with tailored properties. irjmets.comchemimpex.com

Historical Context of Indole Acetylation Methodologies

The journey of indole chemistry began in the mid-19th century with its first isolation. creative-proteomics.com A pivotal moment in the synthesis of indole derivatives was the development of the Fischer indole synthesis in 1883 by Emil Fischer. openmedicinalchemistryjournal.comirjmets.comcreative-proteomics.com This method, involving the acid-catalyzed reaction of arylhydrazines with aldehydes or ketones, remains a fundamental route to indoles. openmedicinalchemistryjournal.comirjmets.com

The acylation of indoles, specifically acetylation, has been explored through various methods over the years. The Friedel-Crafts reaction, a classic method for acylating aromatic compounds discovered in 1877, has been applied to indoles, though often with challenges related to regioselectivity and the potential for polymerization under harsh acidic conditions. nih.govacs.orgijpcbs.com Early methods for the acetylation of indole often involved reacting it with acetic anhydride (B1165640) at high temperatures, leading to a mixture of mono- and diacetylated products. researchgate.net

A significant advancement was the development of methods to control the position of acetylation. For example, reacting indole with its Grignard reagent (indolylmagnesium iodide) followed by treatment with an acetylating agent like acetyl chloride can produce 3-acetylindole (B1664109), though often in a mixture with 1,3-diacetylindole. chemijournal.com The use of protecting groups on the indole nitrogen, such as a phenylsulfonyl group, has also been employed to direct acylation to the C3 position. acs.org The reaction of indole with acetic anhydride in the presence of sodium acetate (B1210297) was found to favor the formation of 1-acetylindole. ksu.edu.sasafrole.com Conversely, heating indole with acetic anhydride above 140°C yields this compound as a major product. ksu.edu.saegyankosh.ac.in It was later determined that the initial acetylation occurs at the C3-position, followed by N-acetylation to form the diacetylated product. researchgate.netbhu.ac.in

Positioning this compound as a Key Intermediate in Organic Synthesis

This compound has emerged as a valuable and versatile intermediate in organic synthesis. chemimpex.com Its utility stems from the differential reactivity of the two acetyl groups. The N-acetyl group at the 1-position can be selectively removed under basic conditions, such as with aqueous or alcoholic sodium hydroxide (B78521), to cleanly afford 3-acetylindole. sciencemadness.orgresearchgate.net This two-step process—diacetylation followed by selective N-deacetylation—provides a reliable and straightforward route to 3-acetylindole, a crucial building block for many more complex molecules. researchgate.netsciencemadness.org

The synthesis of this compound itself can be achieved by reacting indole with acetic anhydride. ksu.edu.saresearchgate.net One method involves heating indole with acetic anhydride in the presence of a few drops of phosphoric acid. sciencemadness.orgresearchgate.net Another approach involves simply refluxing indole with acetic anhydride. sciencemadness.org

The strategic use of this compound allows chemists to circumvent issues of regioselectivity often encountered in direct C3-acylation of indole. By first preparing the diacetylated compound, the desired 3-acetylated product can be obtained in a controlled manner. This intermediate serves as a gateway to a wide range of 3-substituted indoles, which are precursors to various biologically active compounds and materials. chemimpex.comresearchgate.net For example, 3-acetylindole can be further modified to synthesize compounds with potential anticonvulsant properties. researchgate.net

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 17537-64-3 chemimpex.com
Molecular Formula C12H11NO2 chemimpex.com
Molecular Weight 201.22 g/mol chemimpex.com
Appearance Yellowish crystal chemimpex.com
Melting Point 142-149 °C chemimpex.com
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. cymitquimica.com

Synthetic Methods for this compound

ReagentsConditionsYieldReference
Indole, Acetic Anhydride, Phosphoric AcidReflux for 20 minutes55% researchgate.net
Indole, Acetic AnhydrideReflux for 24 hours~60% sciencemadness.orgresearchgate.net
Indole, Acetic AnhydrideHeat above 140°C- ksu.edu.saegyankosh.ac.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B099430 1,3-Diacetylindole CAS No. 17537-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-acetylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(14)11-7-13(9(2)15)12-6-4-3-5-10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUZJORZRZCLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169977
Record name 1,3-Diacetyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17537-64-3
Record name 1,1′-(1H-Indole-1,3-diyl)bis[ethanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17537-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diacetyl-1H-indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017537643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17537-64-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17537-64-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Diacetyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diacetyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DIACETYL-1H-INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMC5Q633FJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 1,3 Diacetylindole and Its Precursors

Classical Approaches for Indole (B1671886) Acetylation to Yield 1,3-Diacetylindole

The acetylation of indole to produce this compound has been a subject of study, with several methods being developed. The most prominent among these involves the use of acetic anhydride (B1165640), often in the presence of an acid catalyst, to introduce acetyl groups at both the nitrogen (N-1) and the C-3 positions of the indole ring.

Acetylation of Indole with Acetic Anhydride and Acetic Acid

A well-established method for the synthesis of this compound involves the reaction of indole with a mixture of acetic anhydride and acetic acid. core.ac.ukresearchgate.net Refluxing indole in this mixture for an extended period, typically 24 hours, yields this compound as the main product. core.ac.ukresearchgate.net This procedure, often referred to as the Saxton procedure, is a preferred preparative method, providing a yield of approximately 60%. core.ac.ukresearchgate.net The reaction initially produces a dark product that requires several recrystallizations to obtain the pure diacetylindole. core.ac.ukresearchgate.net The presence of about 10% acetic acid in the reaction mixture is considered necessary for the successful formation of a clean product. core.ac.uk

Influence of Phosphoric Acid in Reaction Conditions

The efficiency of the acetylation of indole can be significantly enhanced by the use of a catalyst. Phosphoric acid has been identified as an effective catalyst for this reaction. researchgate.net In a typical procedure, indole is treated with acetic anhydride, and 85% phosphoric acid is added dropwise. researchgate.net The reaction mixture is then heated on a steam bath for a shorter duration, around 20 minutes, compared to the uncatalyzed reaction. researchgate.net Following the reaction, the mixture is cooled and neutralized, leading to the precipitation of this compound. researchgate.net This catalyzed method has been reported to yield this compound in approximately 55% yield as colorless needles. researchgate.net

Regioselectivity and Reaction Pathway Elucidation

The acetylation of indole is a classic example of an electrophilic substitution reaction where the regioselectivity is a key aspect. The indole nucleus has two primary sites susceptible to electrophilic attack: the N-1 position and the C-3 position. Understanding the preferential site of acetylation is crucial for elucidating the reaction pathway.

Electrophilic substitution in indoles predominantly occurs at the C-3 position. core.ac.uk This preference is attributed to the greater stability of the intermediate cation formed during C-3 substitution, where the benzene (B151609) ring's aromaticity is retained. core.ac.uk In contrast, substitution at the C-2 (or α) position would lead to a less stable intermediate where the positive charge can only be delocalized onto the nitrogen by disrupting the benzene aromaticity. core.ac.uk Molecular orbital calculations have provided theoretical support for this observed experimental fact. core.ac.uk Therefore, in the acetylation of indole, the initial electrophilic attack by the acetyl group occurs at the C-3 position.

Experimental evidence strongly suggests that 3-acetylindole (B1664109) is a key intermediate in the formation of this compound. core.ac.ukresearchgate.net Studies following the reaction progress using techniques like thin-layer chromatography (TLC) and UV spectroscopy have shown the initial formation of a new compound, which is subsequently converted to the diacetylated product. core.ac.uk Further experiments have confirmed that 3-acetylindole can be smoothly N-acetylated in a mixture of acetic anhydride and acetic acid to yield this compound. core.ac.ukresearchgate.net Conversely, attempts to acetylate N-acetylindole at the C-3 position under the same conditions were unsuccessful, with only the starting material being recovered. core.ac.ukresearchgate.net This observation rules out N-acetylindole as an intermediate in the formation of this compound and firmly establishes that the reaction proceeds through the initial formation of 3-acetylindole. core.ac.ukresearchgate.net 3-Acetylindole itself can be obtained quantitatively by the hydrolysis of this compound with aqueous alcoholic sodium hydroxide (B78521) at room temperature. core.ac.ukresearchgate.net

The reaction of indole with acetic anhydride can lead to a mixture of mono- and diacetylated products, depending on the reaction conditions. core.ac.uk As established, the primary mono-acetylated product formed is 3-acetylindole. N-acetylindole can also be synthesized, but typically under different conditions, such as reacting indole with acetic anhydride in the presence of anhydrous sodium acetate (B1210297). researchgate.net The formation of this compound occurs through the subsequent N-acetylation of the initially formed 3-acetylindole. core.ac.ukresearchgate.net The reaction conditions, such as temperature and the presence of catalysts, can influence the relative yields of the mono- and diacetylated products.

Table 1: Summary of Synthetic Approaches for this compound

Method Reagents Catalyst Reaction Time Yield (%) Reference
Classical Acetylation Indole, Acetic Anhydride, Acetic Acid None 24 hours ~60 core.ac.ukresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3-Acetylindole
Acetic Acid
Acetic Anhydride
Indole
N-Acetylindole
Phosphoric Acid
Sodium Acetate

Modern and Green Chemistry Synthetic Strategies

Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient protocols. For this compound, this includes the use of novel catalysts and energy sources to promote the acylation of the indole nucleus.

Brønsted Acidic Ionic Liquid-Promoted Acylation

The use of Brønsted acidic ionic liquids (BAILs) represents a green approach to catalyzing acylation reactions. These catalysts are valued for their low volatility, thermal stability, and potential for recyclability. In the context of indole chemistry, a green and efficient pathway for the synthesis of 3-acylindoles has been developed using a BAIL catalyst, which can also lead to the formation of this compound. researchgate.net

A notable example involves the use of [(4-SO₃H)BMIM]HSO₄ as a catalyst for the acylation of indole with acetic anhydride. While the primary goal of this research was the regioselective synthesis of 3-acetylindole, the formation of this compound was observed as a byproduct. researchgate.net This indicates that under certain conditions, the BAIL promotes acylation at both the C3 position and the N1 position of the indole ring. The dual role of the ionic liquid as both a catalyst and a solvent can facilitate the reaction, often leading to cleaner reaction profiles compared to traditional acid catalysts. researchgate.netresearchgate.net

Microwave Irradiation-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often resulting in higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov The combination of microwave irradiation with green catalysts like BAILs provides a particularly effective synthetic strategy.

In the BAIL-promoted acylation of indole, microwave irradiation significantly reduces the reaction time. researchgate.net The rapid and uniform heating provided by microwaves can enhance the catalytic activity and improve the efficiency of the acylation process. researchgate.net This synergistic effect between the catalyst and the energy source is a hallmark of modern synthetic chemistry, aiming to maximize efficiency while minimizing environmental impact. researchgate.net The synthesis of acylindoles using this combined approach has been shown to be complete in a much shorter timeframe than with traditional heating, demonstrating the power of MAOS in fine chemical synthesis. researchgate.netnih.gov

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Achieving high yield and selectivity is a central goal in chemical synthesis. For the acylation of indole, reaction parameters are optimized to favor the formation of the desired product, whether it be the mono-acylated or di-acylated derivative. In the development of the BAIL- and microwave-assisted method, various parameters were investigated to maximize the yield of 3-acylindoles while noting the conditions that lead to byproducts like this compound. researchgate.net

Key parameters that are typically optimized include the choice and amount of catalyst, the acylating agent, the reaction temperature, and the duration of the reaction. For instance, while certain metal triflates in ionic liquids under microwave irradiation show high regioselectivity for the 3-position, changes in these conditions could alter the product distribution. nih.gov The study of these parameters reveals that while the primary product might be 3-acetylindole, a certain percentage of this compound is also formed, highlighting the competitive nature of acylation at the N1 and C3 positions. researchgate.net

Table 1: Influence of Catalyst on Indole Acylation

Catalyst Acylating Agent Conditions Major Product This compound Formation
[(4-SO₃H)BMIM]HSO₄ Acetic Anhydride Microwave 3-Acetylindole Observed as 14% byproduct researchgate.net

Derivatization from Indole Precursors

The synthesis of this compound can also be achieved through the direct chemical modification of indole or its derivatives, such as 3-acetylindole. These methods often rely on well-established reaction pathways.

Synthesis from 3-Acetylindole

A straightforward route to this compound involves the N-acetylation of its precursor, 3-acetylindole. Research has shown that 3-acetylindole can be smoothly converted into this compound. researchgate.net This transformation is typically achieved by reacting 3-acetylindole with an acetylating agent like acetic anhydride, often in the presence of acetic acid. researchgate.net

The reaction involves refluxing a mixture of 3-acetylindole, acetic anhydride, and acetic acid. This process effectively introduces an acetyl group onto the nitrogen atom of the indole ring, yielding this compound. researchgate.net This method confirms that 3-acetylindole acts as a direct precursor in the formation of the di-acetylated compound. researchgate.net Conversely, this compound can be selectively hydrolyzed back to 3-acetylindole using aqueous alcoholic sodium hydroxide, demonstrating the lability of the N-acetyl group compared to the C-acetyl group.

Reaction Scheme: N-Acetylation of 3-Acetylindole

This reaction is typically carried out under reflux conditions. researchgate.net

Grignard Reagent-Mediated Pathways

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. The indole Grignard reagent, specifically indolylmagnesium iodide, can be used to synthesize acetylindoles. This reagent is formed by reacting indole with an alkylmagnesium halide, such as ethylmagnesium iodide.

The subsequent reaction of indolylmagnesium iodide with an acylating agent like acetyl chloride results in the formation of acetylated products. This pathway is not entirely selective and typically produces a mixture of 3-acetylindole and this compound. The Grignard reagent activates the indole ring, making it susceptible to acylation at both the nitrogen and the C3 position. The formation of this mixture underscores the challenge in achieving high regioselectivity in the acylation of the indole nucleus without protecting groups. nih.gov

Table 2: Summary of Synthetic Pathways to this compound

Method Precursor Reagents Key Features
Brønsted Acidic Ionic Liquid-Promoted Acylation Indole Acetic Anhydride, [(4-SO₃H)BMIM]HSO₄ Green chemistry approach; byproduct formation researchgate.net
Microwave Irradiation-Assisted Synthesis Indole Acetic Anhydride, Catalyst Rapid reaction times; enhanced efficiency researchgate.netnih.gov
N-Acetylation 3-Acetylindole Acetic Anhydride, Acetic Acid Direct conversion of precursor researchgate.net

Reactivity and Reaction Mechanisms of 1,3 Diacetylindole

Hydrolytic Cleavage Reactions

The hydrolytic cleavage of 1,3-diacetylindole is a synthetically important reaction, primarily utilized for the preparation of 3-acetylindole (B1664109). This transformation involves the selective removal of the acetyl group from the indole (B1671886) nitrogen (N1 position), leaving the acetyl group at the C3 position intact.

The N-acetyl group of this compound can be selectively cleaved under basic conditions to furnish 3-acetylindole in high yields. This N-deacetylation is a common and efficient method for synthesizing 3-acetylindole, which is a valuable precursor for a wide range of biologically active compounds. The reaction is typically carried out by treating this compound with an aqueous or alcoholic solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). researchgate.netresearchgate.net

The process involves suspending or dissolving this compound in a solvent like ethanol (B145695) and then adding an aqueous solution of the base. researchgate.net The mixture is often warmed to facilitate the dissolution of the starting material and to drive the reaction to completion. researchgate.net Upon cooling and dilution with water, the 3-acetylindole product precipitates and can be collected by filtration. researchgate.net This method is valued for its high yields and the relative ease of product isolation.

Table 1: Conditions for Selective Deacetylation of this compound
BaseSolventConditionsYieldReference
Sodium Hydroxide (2N)EthanolStirred and warmed until dissolved87% researchgate.net
Potassium Hydroxide (10%)EthanolGently heated for 20-30 minutes75% researchgate.net

While specific kinetic studies for the hydrolysis of this compound are not extensively detailed in the literature, the mechanism can be understood from the fundamental principles of amide and ketone reactivity. The selective cleavage of the N-acetyl group over the C-acetyl group is due to the different nature of their chemical bonds.

The N-acetyl group is an amide (specifically, an N-acylindole), while the C-acetyl group is an aryl ketone. Amides are generally more susceptible to hydrolysis, particularly under basic conditions, than ketones. The mechanism for the base-catalyzed hydrolysis of the N-acetyl group proceeds via a nucleophilic acyl substitution pathway. A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the N-acetyl group. This forms a tetrahedral intermediate, which then collapses, breaking the carbon-nitrogen bond and releasing an acetate (B1210297) ion and the 3-acetylindolyl anion. The latter is subsequently protonated by water or another proton source in the medium to yield 3-acetylindole.

The greater reactivity of the N-acetyl group is attributed to the fact that the nitrogen atom is part of the electron-rich indole ring system, which can stabilize the resulting anion after cleavage. In contrast, cleavage of the C-acetyl group would require breaking a more stable carbon-carbon bond and would be energetically less favorable. The hydrolysis reaction generally follows pseudo-first-order kinetics under conditions where the concentration of the base is in large excess. nih.gov

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the this compound ring is significantly influenced by the two electron-withdrawing acetyl groups. These groups deactivate the indole system, particularly the pyrrole (B145914) ring, towards electrophilic attack compared to unsubstituted indole. bhu.ac.in

Direct functionalization of the acetyl groups in this compound is not commonly reported. Most synthetic applications focus on the selective removal of the N-acetyl group first. However, the C3-acetyl group in the resulting 3-acetylindole is known to undergo reactions typical of a methyl ketone. For instance, it can participate in base-catalyzed condensation reactions (Claisen-Schmidt condensation) with aromatic aldehydes to form chalcone-like structures. It is plausible that similar reactions could be attempted on this compound, but the basic conditions required might lead to the competing N-deacetylation reaction.

Due to the deactivating nature of the two acetyl groups, electrophilic substitution on the pyrrole ring (C2 position) of this compound is difficult. Instead, electrophilic attack tends to occur on the benzene (B151609) ring, but often with concomitant loss of the N-acetyl group under the harsh reaction conditions.

A key example is the nitration of this compound. When treated with concentrated sulfuric acid, a mixture of products is obtained which includes 3-acetyl-5-nitroindole and 3-acetyl-6-nitroindole. umn.eduacs.org This outcome indicates that under the strongly acidic nitrating conditions, the N-acetyl group is likely cleaved first, and the resulting 3-acetylindole undergoes electrophilic nitration. The C3-acetyl group acts as a deactivating, meta-directing group with respect to the pyrrole ring, but its influence directs incoming electrophiles to the C5 and C6 positions of the benzene ring.

Nucleophilic substitution reactions on the indole ring of this compound are not well-documented, as the indole nucleus is inherently electron-rich and generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups and a suitable leaving group. nii.ac.jpcore.ac.uk

Table 2: Electrophilic Nitration of this compound
ReagentConditionsPosition of SubstitutionMajor ProductsReference
Nitrating agentConcentrated Sulfuric AcidC5 and C63-Acetyl-5-nitroindole, 3-Acetyl-6-nitroindole umn.eduacs.org

Role as a Synthetic Synthon

The primary role of this compound in organic synthesis is as a stable, easily handled intermediate or "synthon" for the preparation of 3-acetylindole. researchgate.net The diacetylation of indole serves as a method to protect both the N-H and the reactive C3 position. The subsequent selective N-deacetylation provides a reliable route to 3-acetylindole, which is often difficult to synthesize directly in high purity via methods like Friedel-Crafts acylation of indole without the formation of byproducts. researchgate.net

3-Acetylindole itself is a crucial building block for the synthesis of numerous natural products and pharmaceutically important molecules, including indole alkaloids and anti-inflammatory agents. thepharmajournal.com Therefore, this compound's utility lies in its ability to provide clean access to this key intermediate, making it an important, albeit transient, component in multistep synthetic pathways.

Building Block in Heterocyclic Compound Synthesis

This compound serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds. researchgate.net Its reactivity is centered around the acetyl groups, particularly the one at the C-3 position, which possesses an alpha methyl group with acidic protons. This feature allows it to participate in condensation reactions to form larger, more complex structures. researchgate.net The indole nucleus itself is a significant pharmacophore, and modifying it through reactions at the acetyl groups enables the creation of new derivatives with potential biological applications. researchgate.netmdpi.com The transformation of this compound into α,β-unsaturated carbonyl compounds, or chalcones, is a key initial step that opens pathways to numerous other heterocyclic systems. researchgate.net This strategy leverages the reactivity of the acetyl group to build carbon-carbon bonds and subsequently introduce new rings. researchgate.netnih.gov

Precursor for Chalcone (B49325) Formation via Aldol (B89426) Condensation

This compound is effectively utilized as a starting material for the synthesis of chalcones through a base-catalyzed aldol condensation mechanism, specifically the Claisen-Schmidt condensation. researchgate.netjetir.org In this reaction, the methyl group of the 3-acetyl moiety acts as the nucleophile. researchgate.net In the presence of a base, such as potassium hydroxide, a proton is abstracted from this methyl group, generating an enolate ion. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. masterorganicchemistry.comwikipedia.org

The subsequent intermediate undergoes dehydration (loss of a water molecule) to yield the final α,β-unsaturated ketone, known as a chalcone. researchgate.netthieme-connect.de This reaction is a fundamental carbon-carbon bond-forming process. masterorganicchemistry.com The chalcones derived from this compound serve as crucial intermediates for synthesizing a wide range of other heterocyclic molecules. researchgate.netnih.gov

The general scheme for this reaction involves treating this compound with various carbonyl compounds, such as 4-nitrobenzaldehyde, 2-chlorobenzaldehyde, and 4-N,N-dimethylaminobenzaldehyde, to produce the corresponding α,β-unsaturated carbonyl compounds. researchgate.net

Table 1: Aldol Condensation of this compound to Form Chalcones

Reactant 1 Reactant 2 (Carbonyl Compound) Product (Chalcone) Reaction Type

Transformations to Pyrimidinone and Pyrazoline Derivatives

The chalcones synthesized from this compound are valuable intermediates for creating six-membered and five-membered heterocyclic rings like pyrimidinones (B12756618) and pyrazolines, respectively. researchgate.net

Pyrimidinone Synthesis: The synthesis of pyrimidinone derivatives is achieved by reacting the α,β-unsaturated carbonyl system of the chalcone with compounds like methylurea (B154334). researchgate.net This reaction proceeds through a cyclocondensation mechanism. The nucleophilic nitrogen atoms of methylurea attack the electrophilic centers of the chalcone (the carbonyl carbon and the β-carbon of the double bond), leading to the formation of a six-membered pyrimidinone ring. researchgate.net

Pyrazoline Synthesis: Pyrazoline derivatives, which are five-membered rings containing two adjacent nitrogen atoms, are synthesized by reacting the chalcones with phenylhydrazine (B124118). researchgate.netiscience.in This reaction is a cyclocondensation where the hydrazine (B178648) adds across the α,β-unsaturated ketone system. chemicalbook.comrevistabionatura.org The initial nucleophilic attack by the terminal nitrogen of phenylhydrazine on the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration, results in the formation of the stable pyrazoline ring. researchgate.netiscience.in

Table 2: Synthesis of Pyrimidinone and Pyrazoline Derivatives from Chalcones

Starting Chalcone Reagent Product Heterocycle
Derived from this compound Methylurea Substituted Pyrimidinone

Synthesis of Oxirane and Pyrazolidine (B1218672) Diole Compounds

The reactivity of the double bond in chalcones derived from this compound allows for further transformations into other heterocyclic structures like oxiranes and pyrazolidine dioles. researchgate.net

Oxirane Synthesis: The carbon-carbon double bond of the chalcone can be epoxidized to form an oxirane (epoxide) ring. This transformation is accomplished by reacting the chalcone with hydrogen peroxide in an alkaline medium. researchgate.net The reaction involves the nucleophilic attack of the hydroperoxide ion on the α,β-unsaturated ketone system, leading to the formation of the three-membered oxirane ring. univie.ac.at

Pyrazolidine Diole Synthesis: The synthesized oxirane can undergo a subsequent ring-expansion reaction. When the oxirane derivative is treated with hydrazine hydrate (B1144303), the hydrazine acts as a nucleophile, attacking one of the carbon atoms of the oxirane ring and causing it to open. researchgate.net A subsequent intramolecular cyclization results in the formation of a five-membered pyrazolidine diole compound. researchgate.net

Table 3: Transformation of Chalcones to Oxiranes and Pyrazolidine Dioles

Reactant Reagent Intermediate/Product
Chalcone (from this compound) Hydrogen Peroxide Oxirane

Reactions with Triazole Derivatives for Imine Synthesis

This compound can also participate in reactions to form imines (Schiff bases). This is achieved by reacting it with certain triazole derivatives that contain a primary amine group. researchgate.net For instance, a triazole compound prepared from the reaction of 1,3,4-oxadiazole-5-thiole with hydrazine hydrate can be used for this purpose. researchgate.net

The reaction mechanism involves the nucleophilic attack of the primary amine group of the triazole on the electrophilic carbonyl carbon of the acetyl group (likely at the C-3 position) of this compound. ijcce.ac.ir This is followed by the elimination of a water molecule, resulting in the formation of a C=N double bond, which is characteristic of an imine. researchgate.netijcce.ac.ir

Table 4: Imine Synthesis from this compound

Reactant 1 Reactant 2 Product Functional Group Formed

Spectroscopic Analysis and Structural Elucidation Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and providing a unique molecular fingerprint. These experimental methods, when combined with theoretical calculations, offer a comprehensive understanding of the vibrational modes of 1,3-diacetylindole.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. nsf.gov In this compound, the presence of two acetyl groups and the indole (B1671886) ring gives rise to distinct vibrational bands. The FT-IR spectrum is characterized by strong absorptions corresponding to the stretching and bending vibrations of its constituent bonds.

Key functional groups and their expected FT-IR absorption regions include:

C=O (Carbonyl) stretching: This is one of the most prominent peaks in the spectrum, typically appearing in the region of 1650-1750 cm⁻¹. The presence of two acetyl groups, one at the N1 position and another at the C3 position, will contribute to this absorption.

C-N stretching: Vibrations associated with the C-N bonds within the indole ring are expected in the fingerprint region.

Aromatic C-H stretching: These vibrations typically occur above 3000 cm⁻¹.

Aromatic C=C stretching: These are found in the 1400-1600 cm⁻¹ region. libretexts.org

CH₃ bending: Vibrations from the methyl groups of the acetyl substituents will also be present.

The precise positions of these bands can be influenced by the electronic environment and conjugation within the molecule. For instance, the substitution of acetyl groups on the indole ring can cause shifts in the vibrational frequencies compared to the parent indole molecule. researchgate.net

A detailed analysis of the FT-IR spectrum allows for the confirmation of the presence of the diacetylated indole structure. core.ac.uk

Table 1: Characteristic FT-IR Absorption Ranges for Functional Groups in this compound

Functional GroupVibration TypeTypical Wavenumber Range (cm⁻¹)
Carbonyl (C=O)Stretch1650 - 1750
Aromatic C-HStretch> 3000
Aromatic C=CStretch1400 - 1600
C-NStretchFingerprint Region (1000 - 1300)
Methyl C-HBend~1375 and ~1450

Raman Spectroscopy for Molecular Fingerprinting

For this compound, Raman spectroscopy can effectively probe the vibrations of the aromatic ring system and the C=C bonds. The resulting spectrum, with its characteristic peaks and intensities, serves as a distinct signature for the molecule, aiding in its identification and structural analysis. mdpi.com The combination of both FT-IR and Raman data provides a more complete picture of the vibrational properties of this compound. mdpi.com

Theoretical and Experimental Vibrational Spectrum Studies

To gain deeper insight into the vibrational modes of this compound, experimental spectra are often compared with theoretical calculations. nih.gov Density Functional Theory (DFT) is a widely used computational method for predicting the vibrational frequencies and intensities of molecules. researchgate.netnih.gov By creating a theoretical model of the this compound structure, researchers can calculate its expected vibrational spectrum.

These theoretical studies help in the precise assignment of the observed experimental bands in both FT-IR and Raman spectra to specific atomic motions within the molecule. researchgate.net For instance, theoretical calculations can differentiate between the symmetric and asymmetric stretching modes of the carbonyl groups and elucidate the complex vibrations in the fingerprint region. Studies on related indole derivatives have demonstrated that substitutions on the indole ring lead to noticeable changes in the vibrational force constants and charge distribution, which are reflected in the calculated and experimental spectra. researchgate.netsci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

¹H-NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. slideshare.net For this compound, the ¹H-NMR spectrum is expected to show distinct signals for the protons of the two acetyl groups and the protons on the aromatic indole ring. core.ac.uk

The expected signals in the ¹H-NMR spectrum of this compound include:

Acetyl Protons: Two singlets corresponding to the methyl protons of the two acetyl groups. The chemical shifts of these singlets will differ due to their different electronic environments (one attached to a nitrogen atom and the other to a carbon atom).

Aromatic Protons: A set of signals corresponding to the protons on the benzene (B151609) ring portion of the indole nucleus. The multiplicity and chemical shifts of these signals will depend on their positions and their coupling with neighboring protons.

The integration of these signals provides the ratio of the number of protons in each unique environment, further confirming the molecular structure. rsc.org

Elucidation of Chemical Shifts and Coupling Patterns

The chemical shift of a proton in an NMR spectrum is influenced by the local electronic environment. slideshare.net In this compound, the electron-withdrawing nature of the acetyl groups will affect the chemical shifts of the nearby aromatic protons, generally causing them to appear at a lower field (higher ppm value) compared to unsubstituted indole.

Spin-spin coupling, which arises from the interaction of the magnetic moments of neighboring non-equivalent protons, leads to the splitting of NMR signals into multiplets (e.g., doublets, triplets). libretexts.org The coupling constant (J-value), measured in Hertz (Hz), provides information about the number of neighboring protons and the dihedral angle between them. libretexts.org

For the aromatic protons of this compound, the coupling patterns will reveal their relative positions on the ring. For example, adjacent protons will typically show doublet or doublet of doublets patterns, depending on their neighbors. oregonstate.edu Careful analysis of these chemical shifts and coupling constants allows for the unambiguous assignment of each proton signal to its specific position in the molecule, thereby confirming the 1,3-disubstitution pattern. mdpi.com

Table 2: Predicted ¹H-NMR Data for this compound

Proton TypePredicted Chemical Shift (ppm)Predicted Multiplicity
N-Acetyl (CH₃)~2.6Singlet
C-Acetyl (CH₃)~2.5Singlet
Aromatic Protons7.0 - 8.5Multiplets

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. savemyexams.comscienceready.com.au In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to the molecule's molecular weight. The molecule is ionized, typically by losing an electron, and the resulting cation is detected.

The fragmentation of this compound under mass spectrometry provides characteristic daughter ions that help to confirm its structure. A proposed fragmentation pathway for this compound has been described in the literature, aiding in its identification in complex mixtures, such as in natural product extracts. researchgate.netresearchgate.net The analysis of these fragments, each with a specific mass-to-charge (m/z) ratio, allows for the piecing together of the original molecular structure. scienceready.com.au

Interactive Table: Key Mass Spectrometry Data for this compound
ParameterDescriptionSignificance for this compound
Molecular Ion (M+)The peak corresponding to the intact molecule that has lost one electron.Confirms the molecular weight of this compound.
Fragmentation PatternA series of peaks corresponding to the masses of charged fragments of the original molecule.Provides structural information and a unique fingerprint for identification. scienceready.com.auresearchgate.net
Base PeakThe most intense peak in the mass spectrum, corresponding to the most abundant fragment ion. savemyexams.comIndicates the most stable fragmentation product under the ionization conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy levels. rsc.org This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. elte.hu The indole ring system and the attached acetyl groups in this compound constitute a conjugated system, which gives rise to characteristic UV-Vis absorption bands.

The absorption of UV radiation by this compound causes electronic transitions, primarily π → π* and n → π* transitions. upi.edulibretexts.org The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity. The n → π* transitions, involving the promotion of a non-bonding electron (from the oxygen atoms of the acetyl groups) to a π* antibonding orbital, are generally of lower intensity. libretexts.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum that help to characterize the compound. The extent of conjugation in the molecule directly influences the λmax; a more extended conjugated system will absorb light at longer wavelengths. libretexts.org

Interactive Table: Expected UV-Vis Spectroscopic Data for this compound
Electronic TransitionDescriptionExpected Wavelength Region
π → πExcitation of an electron from a pi bonding orbital to a pi anti-bonding orbital. libretexts.orgShorter wavelength, high intensity.
n → πExcitation of a non-bonding electron to a pi anti-bonding orbital. libretexts.orgLonger wavelength, low intensity.

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic techniques are essential for both monitoring the progress of the synthesis of this compound and for purifying the final product.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction. libretexts.orgumich.edu In the synthesis of this compound, for example, from the acylation of indole, TLC can be used to track the consumption of the starting material and the formation of the product. core.ac.uk By spotting the reaction mixture on a TLC plate alongside the starting material, the appearance of a new spot corresponding to this compound and the disappearance of the starting material's spot can be observed over time. libretexts.org The use of a "co-spot," where the reaction mixture and the starting material are spotted in the same lane, helps to confirm the identity of the spots, especially if the product and reactant have similar retention factors (Rf values). rochester.edu The completion of the reaction is indicated when the spot of the limiting reactant is no longer visible on the TLC plate. libretexts.org

Interactive Table: TLC Monitoring of this compound Synthesis
ComponentExpected TLC BehaviorIndication
Starting Material (e.g., Indole)A distinct spot at a specific Rf value.The intensity of this spot decreases as the reaction proceeds.
This compound (Product)A new spot appearing at a different Rf value.The intensity of this spot increases as the reaction progresses.
Reaction CompletionThe disappearance of the starting material spot.Indicates that the starting material has been consumed. libretexts.org

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high-resolution separation and is widely used for the purity assessment of chemical compounds. For this compound, HPLC analysis can confirm the purity of the synthesized product, often with suppliers specifying a purity of 98+% as determined by HPLC. americanchemicalsuppliers.com In research, HPLC is also used to confirm the complete conversion of reactants to products in a synthesis. nih.gov The technique separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. The output, a chromatogram, shows peaks corresponding to each component, and the area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Interactive Table: HPLC Analysis of this compound
ParameterDescriptionApplication to this compound
Retention TimeThe time it takes for the compound to travel from the injector to the detector.A characteristic value for this compound under specific HPLC conditions, used for identification.
Peak AreaThe area under the peak in the chromatogram.Proportional to the concentration of this compound, used for quantitative purity assessment.
Purity (%)The percentage of the desired compound in the sample.Calculated from the relative peak areas in the chromatogram. Commercial grades often exceed 98%. americanchemicalsuppliers.com

Computational Chemistry Investigations of 1,3 Diacetylindole

Quantum Chemical Calculations for Molecular and Electronic Structure

No specific studies on the geometry optimization and conformational analysis of 1,3-diacetylindole using Density Functional Theory were found in the reviewed literature.

There are no available data from DFT calculations on the vibrational frequencies and infrared intensities specifically for this compound.

Specific predictions of the electronic properties and energy landscapes of this compound through DFT studies are not available in the current scientific literature.

A review of the literature did not yield any specific studies that applied ab initio or semi-empirical methods to investigate the molecular and electronic structure of this compound.

Density Functional Theory (DFT) Studies

Reaction Pathway and Mechanism Simulations

No published research on the simulation of reaction pathways and mechanisms involving this compound using computational chemistry methods was identified.

Theoretical Support for Electrophilic Substitution Preferences

The indole (B1671886) ring is known to be electron-rich and readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic site in the unsubstituted parent molecule. However, the introduction of an acetyl group at the N1 position, as is the case in N-acetylindole, significantly alters this reactivity pattern. The N-acetyl group is electron-withdrawing, which deactivates the indole ring towards electrophilic attack.

Computational methods, such as Density Functional Theory (DFT), can be employed to rationalize the regioselectivity of electrophilic substitution in this compound. Key reactivity descriptors derived from DFT calculations include the distribution of electron density, molecular electrostatic potential (MEP), and Fukui functions.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. In an MEP map of an N-acylated indole, the regions of most negative potential (electron-rich) are typically located around the carbonyl oxygen of the acetyl group, indicating a site for potential interaction with electrophiles. However, for electrophilic aromatic substitution, the focus is on the electron density of the aromatic rings. The electron-withdrawing nature of the N-acetyl group reduces the electron density of the entire indole system, making it less reactive than indole itself.

Fukui functions are another powerful tool in predicting the sites of electrophilic attack. The Fukui function for electrophilic attack, denoted as f+, identifies the regions in a molecule that are most susceptible to losing an electron. For an N-acylated indole, calculations would be expected to show that the C3 position, while less nucleophilic than in unsubstituted indole, remains a primary site for electrophilic attack due to the influence of the nitrogen lone pair. However, in this compound, the C3 position is already substituted. Therefore, computational analysis would likely predict that further electrophilic substitution, if it were to occur under forcing conditions, would be directed to the benzene (B151609) portion of the indole ring, with the precise location being influenced by the combined electronic effects of the diacetylated pyrrole (B145914) ring.

A hypothetical table of calculated Fukui indices for electrophilic attack on the available positions of the this compound benzene ring might look as follows, illustrating the predicted regioselectivity:

Atomic PositionCalculated f+ (Arbitrary Units)Predicted Reactivity
C40.08Moderate
C50.12Highest
C60.10High
C70.07Low

Note: The values in this table are hypothetical and serve to illustrate the expected trend from a computational study.

Modeling of Acetylation and Deacetylation Processes

Computational modeling can be used to investigate the mechanisms of both the acetylation of an indole nucleus to form this compound and its subsequent deacetylation. Such studies typically involve locating the transition state structures and calculating the activation energies for the proposed reaction pathways.

Modeling Acetylation: The acylation of indole can proceed at either the N1 or C3 position. The formation of this compound involves the acylation of both sites. Computational studies on the acylation of indoles can elucidate the factors governing this selectivity. For instance, DFT calculations can be used to model the reaction of indole with an acetylating agent, such as acetic anhydride (B1165640), in the presence of a catalyst. The calculated energy barriers for N-acetylation versus C3-acetylation can provide a rationale for the observed product distribution under different reaction conditions. A plausible reaction mechanism involves the initial formation of N-acetylindole, which then undergoes a second acylation at the C3 position.

Modeling Deacetylation: The deacetylation of this compound involves the removal of one or both acetyl groups. The N-acetyl group is generally more labile and can be removed under milder conditions than the C3-acetyl group. Computational modeling can provide insights into the relative ease of these two processes. By calculating the reaction profiles for the hydrolysis or alcoholysis of each acetyl group, the activation energies can be compared.

A hypothetical comparison of calculated activation energies for the deacetylation of this compound is presented below:

Deacetylation ProcessProposed MechanismCalculated Activation Energy (kcal/mol)
N-DeacetylationBase-catalyzed hydrolysis15.2
C3-DeacetylationBase-catalyzed hydrolysis22.5

Note: The values in this table are hypothetical and for illustrative purposes.

These calculations would likely confirm that the N-deacetylation is kinetically favored over the C3-deacetylation, in agreement with experimental observations.

Insights into Molecular Interactions and Reactivity

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the presence of two electron-withdrawing acetyl groups is expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted indole. A lower HOMO energy indicates reduced nucleophilicity, making this compound less reactive towards electrophiles than indole.

The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. The introduction of the two acetyl groups would be expected to have a significant impact on this energy gap.

A hypothetical table of calculated HOMO and LUMO energies for indole and its acetylated derivatives is shown below:

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Indole-5.20-0.155.05
N-Acetylindole-5.65-0.505.15
This compound-6.10-0.855.25

Note: The values in this table are hypothetical and intended to illustrate the expected trends.

The molecular electrostatic potential (MEP) surface of this compound would reveal the distribution of charge and provide insights into its intermolecular interaction capabilities. The negative potential would be concentrated around the two carbonyl oxygen atoms, making them potential sites for hydrogen bonding with donor molecules. The regions of positive potential would be located around the hydrogen atoms of the aromatic ring. This information is valuable for understanding how this compound might interact with other molecules in a biological or chemical system.

Advanced Applications in Medicinal Chemistry and Materials Science

Precursor in Pharmaceutical Development

1,3-Diacetylindole is a key starting material in the multi-step synthesis of various pharmaceuticals. chemimpex.com Its primary role is often as a stable, readily prepared intermediate that can be selectively de-acetylated at the N-1 position to yield 3-acetylindole (B1664109). researchgate.netderpharmachemica.com This resulting compound, 3-acetylindole, is a crucial C-3 substituted indole (B1671886) that serves as a launchpad for the construction of a diverse array of therapeutic agents. researchgate.netnih.gov

The indole nucleus is a core scaffold in several non-steroidal anti-inflammatory drugs (NSAIDs). rsc.org this compound serves as a key intermediate in the synthetic pathways leading to various anti-inflammatory and analgesic pharmaceuticals. chemimpex.com The synthesis often involves the conversion of this compound to 3-acetylindole, which is then elaborated into more complex structures. researchgate.netderpharmachemica.com These resulting indole derivatives are designed to inhibit inflammatory mediators such as cyclooxygenase (COX) enzymes, nitric oxide (NO) radicals, and various interleukins. rsc.org The search for safer NSAIDs with reduced gastrointestinal side effects continues to drive research into new indole-based anti-inflammatory agents. rsc.orgptfarm.pl

Table 1: Examples of Indole-Based Anti-Inflammatory Agents

Compound Name Mechanism of Action Reference
Indomethacin Cyclooxygenase (COX) inhibitor rsc.org
Etodolac Cyclooxygenase (COX) inhibitor rsc.org
Tenidap Cyclooxygenase (COX) inhibitor rsc.org
Acemetacin Cyclooxygenase (COX) inhibitor rsc.org

The indole scaffold is a recognized "privileged scaffold" in medicinal chemistry for its presence in numerous compounds with diverse pharmacological roles, including anticancer activity. researchgate.net this compound and its primary derivative, 3-acetylindole, are utilized in the synthesis of compounds with potential anti-cancer properties. chemimpex.comchemicalbook.com Research has shown that derivatives of indole-3-carbinol (B1674136) (I3C), a related indole compound, can induce cell cycle arrest, apoptosis (programmed cell death), and autophagy in various cancer cell lines. f1000research.com Synthetic strategies often focus on modifying the indole ring at different positions to enhance cytotoxic activity against tumor cells. nih.gov For instance, the attachment of heterocyclic rings like morpholino-isatin to the indole core has been shown to enhance anticancer activity. nih.gov

Table 2: Indole Derivatives in Anti-Cancer Research

Derivative Class Mechanism/Target Example Reference
Indole-3-carbinol (I3C) Derivatives Induces G1 cell cycle arrest and apoptosis CTet, a cyclic tetrameric derivative f1000research.com
Oxi8006 Tubulin assembly inhibition Formed by adding an indole ring to phenstatin nih.gov
1-methyl, 2-3-methoxy substituted indole Cytotoxic against human oral cancer cells Analogue 15 nih.gov

Indole alkaloids represent a vast and significant class of natural products with a wide spectrum of pharmaceutical applications, including anticancer, antiviral, and anti-inflammatory effects. researchgate.netnih.gov 3-Acetylindole, which is readily prepared from this compound, is an important starting material for the total synthesis of many of these complex and biologically active indole alkaloids. researchgate.netnih.gov Its acetyl group at the C-3 position provides a reactive handle for building the intricate architectures of these natural products. researchgate.net This synthetic route allows for the production of these valuable compounds, which may only be available in minute quantities from their natural sources. nih.gov

Examples of bioactive indole alkaloids and derivatives synthesized using 3-acetylindole as a precursor include:

(5-Indole)oxazole alkaloids nih.gov

β-carboline alkaloids nih.gov

Bis-indole alkaloids nih.gov

Chuangxinmycin nih.gov

Meridianins nih.gov

(±) Indolemycin nih.gov

The versatility of the indole scaffold extends to the development of agents targeting infectious diseases. 3-Acetylindole, derived from this compound, is a precursor for compounds with demonstrated antiviral, antimicrobial, and anti-HIV activity. chemicalbook.comresearchgate.netnih.gov For example, new 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine and 1,3-thiazole derivatives incorporating an indole nucleus have been synthesized from 3-acetylindole and evaluated for antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). nih.gov Furthermore, a series of N-arylsulfonyl-3-acetylindole analogs were synthesized and showed significant activity against HIV-1 in vitro. nih.gov Specifically, analogs N-phenylsulfonyl-3-acetyl-6-methylindole and N-(p-ethyl)phenylsulfonyl-3-acetyl-6-methylindole were identified as the most potent, demonstrating that the acetyl group at the 3-position is a key feature for activity. nih.gov

Table 3: Indole-Based Agents for Infectious Diseases

Agent Class Target Organism/Virus Precursor Reference
Thiazole & Thiadiazine Derivatives Herpes Simplex Virus Type 1 (HSV-1) 3-Acetylindole nih.gov
N-arylsulfonyl-3-acetylindoles Human Immunodeficiency Virus Type 1 (HIV-1) 3-Acetylindole nih.gov
4-(1H-indol-3-yl)-2-hydroxy-4-oxobut-2-enoic acid Anti-HIV Agent 3-Acetylindole derivative researchgate.net

Role in the Synthesis of C-3 Substituted Indole Derivatives with Biological Activities

The transformation of this compound to 3-acetylindole is a pivotal step in harnessing the therapeutic potential of the indole core. researchgate.net 3-Acetylindole itself is a C-3 substituted indole, and it serves as a versatile platform for creating a vast library of other C-3 substituted derivatives through further chemical modification. nih.govtandfonline.comrsc.org These modifications are crucial as the nature of the substituent at the C-3 position has been shown to strongly modulate the biological activity of the resulting compounds, particularly their antioxidant properties. nih.govresearchgate.net

Indole derivatives are recognized as effective antioxidants, capable of protecting against oxidative stress, which is implicated in numerous diseases. karger.comnih.gov The antioxidant capacity of C-3 substituted indoles, synthesized from precursors like this compound, is often attributed to several mechanisms, primarily radical scavenging and metal chelation.

Radical Scavenging: The indole nucleus is inherently reactive towards radical species due to its high resonance stability. up.pt The antioxidant activity of many indole derivatives relies on their ability to scavenge free radicals. This process can occur through mechanisms like Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). acs.orgresearchgate.net The presence of an unsubstituted indole nitrogen (N-H) is often considered mandatory for significant radical scavenging activity, as it facilitates the formation of a stabilized indolyl radical. nih.govresearchgate.net Studies on indole-3-carbinol (I3C), a related compound, have shown it effectively scavenges hydroxyl radicals (HO•), with the reaction proceeding mainly via a Radical Adduct Formation (RAF) mechanism. acs.org

Table 4: Antioxidant Mechanisms of Indole Derivatives

Mechanism Description Key Structural Features Reference(s)
Radical Scavenging Direct quenching of free radicals (e.g., ROS, RNS) via hydrogen atom or electron donation. Unsubstituted indole N-H group, specific C-3 substituents that stabilize radicals. nih.govresearchgate.netacs.org
Metal Chelation Binding to transition metal ions (e.g., Cu²⁺, Fe²⁺) to prevent them from catalyzing the production of free radicals. Functional groups capable of coordinating with metal ions. researchgate.netnih.gov

| Nrf2 Pathway Activation | Upregulating the expression of endogenous antioxidant enzymes (e.g., HO-1, NQO1) by activating the Nrf2 signaling pathway. | Indole-3-carbinol (I3C) has been shown to activate this pathway. | karger.com |

Cytoprotective Activity against Oxidative Damage

Indole derivatives are recognized for their potential cytoprotective and antioxidant properties. mdpi.com The protective action of these compounds is often linked to their ability to inhibit hemolysis induced by free radicals and to stabilize cell membranes against oxidative damage. mdpi.com Research into various indole derivatives has demonstrated their capacity to mitigate oxidative stress, a factor implicated in aging and numerous diseases. nih.govresearchgate.net

Studies on C-3 substituted indole derivatives have shown that these compounds can protect human red blood cells (RBCs) from oxidative hemolysis. nih.govresearchgate.net This cytoprotective effect is attributed to their interactions with the RBC membrane. nih.govresearchgate.net Theoretical and experimental data suggest that these derivatives can form hydrogen bonds with phosphate (B84403) groups of lipids in the cell membrane or have electrostatic interactions with the negatively charged phosphate groups, thereby protecting the cells from damage caused by reactive oxygen species (ROS). nih.gov For instance, in studies using 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH) as a ROS generator, several C-3 substituted indole derivatives exhibited significant cytoprotective activity at sublytic concentrations. nih.govresearchgate.net

One study synthesized a series of fifteen indole derivatives and tested their antioxidant and cytoprotective activities. nih.gov While some derivatives showed lytic activity at higher concentrations, most demonstrated high cytoprotective effects against AAPH-induced oxidative hemolysis at lower, non-lytic concentrations. nih.govresearchgate.net The cytoprotective efficacy of some derivatives was comparable to or even higher than that of Trolox, a standard antioxidant. nih.gov This suggests that the C-3 position of the indole nucleus is a critical site for modification to enhance cytoprotective properties. nih.govrjpn.org

Influence of Substituents on Biological Efficacy

The biological activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. nih.govrjpn.org Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups modulate the efficacy of these compounds. rjpn.org

For antioxidant and cytoprotective activities, the substituent at the C-3 position plays a pivotal role. nih.gov Research has shown that modifications at this position can dramatically alter the compound's ability to scavenge free radicals and protect cells. nih.govrjpn.org For example, a study on C-3 substituted gramine (B1672134) derivatives revealed that the type of substituent directly attached to the methylene (B1212753) group at C-3 strongly dictates antioxidant activity. nih.gov The presence of an unsubstituted indole nitrogen atom is also considered mandatory for this activity. nih.govresearchgate.net In that study, a derivative containing a pyrrolidinedithiocarbamate moiety showed the most potent radical scavenging and Fe³⁺-reducing activity. nih.govresearchgate.net Conversely, derivatives with certain other substituents showed minimal activity, highlighting the sensitivity of biological function to structural changes. nih.gov

The following table summarizes the cytoprotective activity of selected C-3 substituted indole derivatives against AAPH-induced oxidative hemolysis in human red blood cells.

Compound/Derivative% Inhibition of Hemolysis
Gramine (1)30%
N,O-diacetyl I3C (2)27%
Derivative 12 (pyrrolidinedithiocarbamate)78%
Derivative 14 (phthalimide linkage)92%
Trolox (Standard Antioxidant)86%
BHT (Standard Antioxidant)29%
Data sourced from a study on C-3 substituted indole derivatives. nih.gov

This data clearly illustrates how different substituents at the C-3 position can modulate cytoprotective efficacy, with some derivatives surpassing the activity of standard antioxidants. nih.gov

In other areas of medicinal chemistry, such as anti-HIV research, SAR studies of N-arylsulfonyl-3-acetylindole derivatives indicated that acetyl group derivatives were more active. rjpn.org Similarly, for anti-cancer applications, quantitative structure-activity relationship (QSAR) models have been used to predict that varying electron-withdrawing groups at C2 and C6 and adding electron-donating groups at C11 could enhance the anticancer activity of certain indole derivatives. jmolekul.com These examples underscore the principle that targeted modifications of the indole scaffold are a powerful strategy for optimizing biological efficacy. rjpn.orgjmolekul.com

Potential Applications in Material Science

The unique electronic properties and chemical structure of this compound and other indole derivatives make them promising candidates for applications in material science. chemimpex.comresearchgate.net These compounds are being explored for the creation of advanced materials, including polymers and coatings. chemimpex.com The indole nucleus is a versatile building block for functional organic materials used in various electronic applications. rsc.org

Organic Light-Emitting Diode (OLED) Development

Indole derivatives are increasingly investigated for their use in organic light-emitting diodes (OLEDs). chemimpex.comresearchgate.net Their favorable electronic properties and stability are key attributes for this application. chemimpex.com The core structure of indole is electron-rich, providing good hole-transporting properties, high thermal stability, and high photoluminescence quantum yield, all of which are desirable for OLED materials. rsc.org

Specifically, fused-ring carbazole (B46965) derivatives, which incorporate indole structures like indolo[2,3-b]indoles, are used as emitters in OLEDs. rsc.orgchemistryviews.org These materials can be designed to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency (IQE) in phosphorescent OLEDs (PHOLEDs). researchgate.netiaea.orgwikipedia.org For instance, donor-acceptor-donor (D-A-D) type emitters based on indolo[3,2-b]indole have been synthesized and shown to be potential candidates for blue-green fluorescent OLEDs. researchgate.netiaea.org One such emitter, DHID-DPS, exhibited TADF properties and was used to create an OLED with a maximum external quantum efficiency of 3.86% and high brightness. iaea.org

The development of OLEDs often involves creating devices with ultrathin light-emitting layers (less than 1 nm) to simplify device structure and improve performance. nih.gov Phosphorescent materials, including indole-based compounds, are crucial in this area. wikipedia.orgnih.gov

Electronic Applications

Beyond OLEDs, the electronic properties of indole-based materials make them suitable for a range of other electronic applications. chemimpex.com Organic semiconductors, which form the active elements in devices like organic field-effect transistors (OFETs) and organic solar cells, often utilize π-conjugated polymers and oligomers. nih.govsigmaaldrich.com Indole derivatives, with their π-conjugated system, fit into this class of materials. researchgate.netrsc.org

The performance of these devices heavily relies on charge transport efficiency, which is governed by the electronic transfer integrals between adjacent molecules. nih.gov The molecular packing and structure of organic semiconductors, such as those derived from indole, are extremely sensitive and can be tuned to optimize charge mobility. nih.gov Research into materials like oligothiophenes and oligoacenes provides a framework for understanding how to engineer indole-based semiconductors for high performance. nih.gov The ability to functionalize the indole ring at various positions allows for the fine-tuning of electronic properties to create either p-type (hole-transporting) or n-type (electron-transporting) semiconductors, which are the fundamental components of organic electronic circuits. rsc.orgsigmaaldrich.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diacetylindole
Reactant of Route 2
Reactant of Route 2
1,3-Diacetylindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.